

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B595156

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An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** (CAS No. 1214329-62-0) is not publicly available. The information presented in this guide, particularly regarding safety and handling, is extrapolated from data on structurally similar compounds. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, and a thorough risk assessment should be performed before handling this chemical.

Chemical Identity and Properties

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound.[1][2][3][4] The presence of the difluoromethoxy group can significantly alter the physicochemical properties of the molecule, often enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug discovery.[5]

Table 1: Physicochemical Properties of **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** and Related Compounds

Property	2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene	2,4-Difluoronitrobenzene	4-(Difluoromethoxy)nitrobenzene
CAS Number	1214329-62-0[1][2]	446-35-5[6][7]	1544-86-1
Molecular Formula	C ₇ H ₄ F ₃ NO ₃ [1][2]	C ₆ H ₃ F ₂ NO ₂ [6][7]	C ₇ H ₅ F ₂ NO ₃
Molecular Weight	207.11 g/mol [1][2]	159.09 g/mol [7]	189.12 g/mol
Appearance	Not specified	Yellow liquid[6]	Solid
Melting Point	Not specified	9 - 10 °C[6]	37-40 °C
Boiling Point	Not specified	203 - 204 °C[6]	Not specified

Hazard Identification and Safety Precautions

Based on the hazard profiles of structurally related nitroaromatic and fluorinated compounds, **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** should be handled with caution.

Table 2: GHS Hazard Statements for Related Compounds

Compound	GHS Hazard Statements
2,4-Difluoronitrobenzene	H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7]
1-Fluoro-4-nitrobenzene	H302 + H312: Harmful if swallowed or in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[8][9]
4-(Difluoromethoxy)nitrobenzene	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8][9][10][11]
- Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Do not eat, drink, or smoke when handling. Keep containers tightly sealed when not in use.[8][10][11]
- Storage: Store in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[2][10][11]

Experimental Protocols

Plausible Synthesis Route

A specific synthesis protocol for **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** is not detailed in the provided search results. However, a plausible route can be inferred from the synthesis of similar difluoromethoxy nitrobenzene compounds, which often involves the reaction of a nitrophenol with a difluoromethylating agent.[12][13]

Reaction Scheme:

A potential synthesis could involve the reaction of 2-fluoro-5-nitrophenol with a source of difluorocarbene, or a related difluoromethylating agent, in the presence of a base.

General Procedure (Hypothetical):

- To a solution of 2-fluoro-5-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.
- Stir the mixture for a predetermined time to form the corresponding phenoxide.
- Introduce the difluoromethylating agent (e.g., chlorodifluoromethane gas or a Ruppert-Prakash-type reagent) into the reaction mixture.
- Heat the reaction to an appropriate temperature and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene**.

Accidental Release Measures

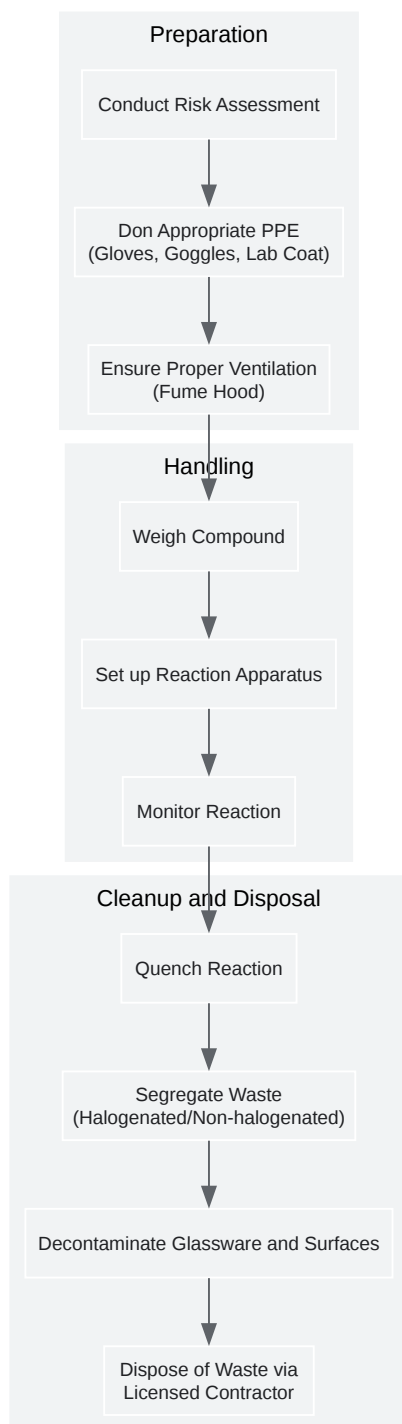
In case of a spill, the following general procedure, based on protocols for similar chemicals, should be followed:

- Evacuate the area and ensure adequate ventilation.
- Eliminate all ignition sources.
- Contain the spill using inert absorbent material (e.g., sand, vermiculite).
- Collect the absorbed material into a suitable, closed container for disposal.
- Clean the affected area thoroughly.
- Do not allow the substance to enter drains or waterways.[\[10\]](#)

Logical Workflows and Diagrams

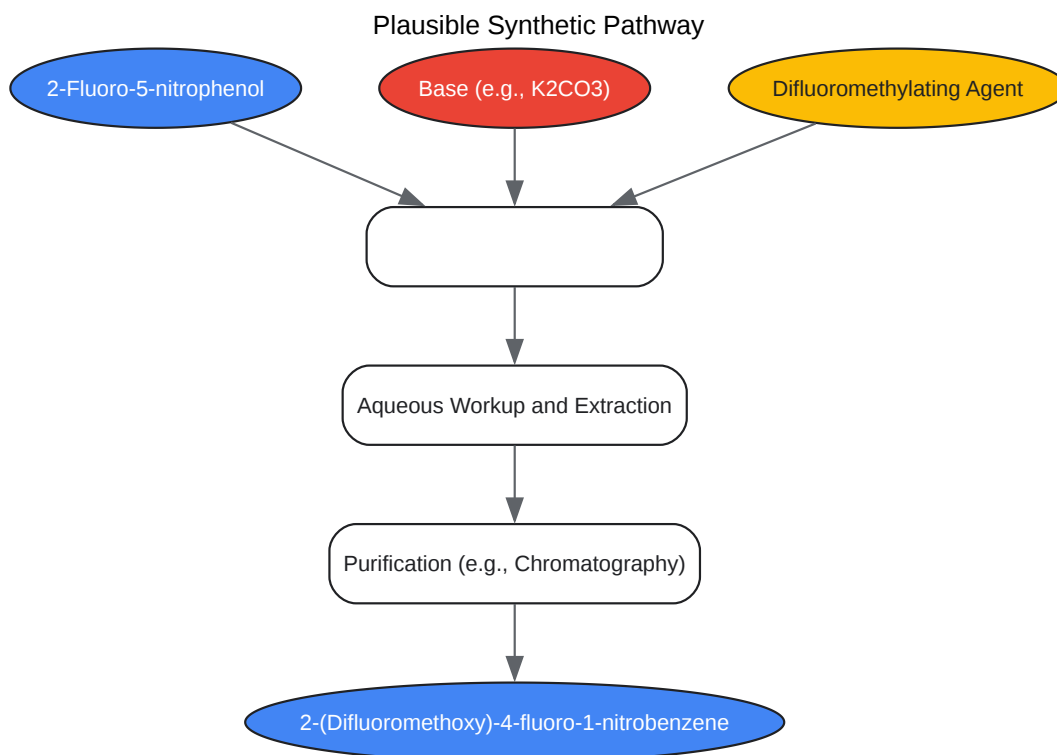
The following diagrams illustrate the logical workflows for handling and synthesizing **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene**.

General Handling Workflow for Aromatic Nitro Compounds



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Caption: General laboratory handling workflow.



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Caption: Plausible synthetic route diagram.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or effects on signaling pathways of **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene**. As a chemical intermediate, it is primarily used in the synthesis of more complex molecules and is not typically screened for biological activity itself.[5]

Conclusion

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a valuable, albeit not extensively characterized, fluorinated building block for organic synthesis. While a specific MSDS is not publicly accessible, a conservative approach to safety and handling, based on data from analogous compounds, is essential. The plausible synthetic route outlined provides a starting point for researchers aiming to utilize this compound in their work. Further research is required to fully elucidate its physical, chemical, and toxicological properties.

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